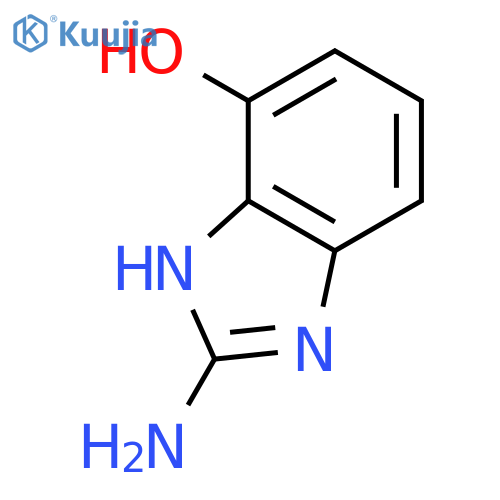Cas no 1255789-22-0 (2-amino-1H-Benzimidazol-7-ol)

2-amino-1H-Benzimidazol-7-ol structure
商品名:2-amino-1H-Benzimidazol-7-ol
2-amino-1H-Benzimidazol-7-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1H-Benzimidazol-7-ol
- 2-Amino-1H-benzo[d]imidazol-7-ol
- 2-amino-1H-1,3-benzodiazol-4-ol
- SCHEMBL14222708
- 2-AMINO-1H-1,3-BENZODIAZOL-7-OL
- DTXSID601019789
- CS-0371413
- 2-amino-1H-benzimidazol-4-ol
- ES0
- E82749
- SCHEMBL21708401
- 1255789-22-0
- 3kqy
- 2-Amino-1H-benzo[d]imidazol-4-ol
- Q27460048
- XH0198
-
- インチ: InChI=1S/C7H7N3O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H3,8,9,10)
- InChIKey: BBSYMXYQDPASMX-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)O)N=C(N2)N
計算された属性
- せいみつぶんしりょう: 149.058911855g/mol
- どういたいしつりょう: 149.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-amino-1H-Benzimidazol-7-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061000335-1g |
2-Amino-7-hydroxy-1H-benzimidazole |
1255789-22-0 | 98% | 1g |
$2052.51 | 2023-09-03 | |
| Aaron | AR01XGP8-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 100mg |
$27.00 | 2025-02-12 | |
| 1PlusChem | 1P01XGGW-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 99% | 100mg |
$264.00 | 2023-12-25 | |
| 1PlusChem | 1P01XGGW-250mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 99% | 250mg |
$413.00 | 2023-12-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442083-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 100mg |
¥232.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1239955-1g |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 1g |
$715 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1239955-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 100mg |
$80 | 2024-06-05 | |
| Aaron | AR01XGP8-250mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 250mg |
$63.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442083-1g |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 1g |
¥2716.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1239955-100mg |
2-Amino-1H-benzo[d]imidazol-7-ol |
1255789-22-0 | 98% | 100mg |
$80 | 2025-02-28 |
2-amino-1H-Benzimidazol-7-ol 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
1255789-22-0 (2-amino-1H-Benzimidazol-7-ol) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
